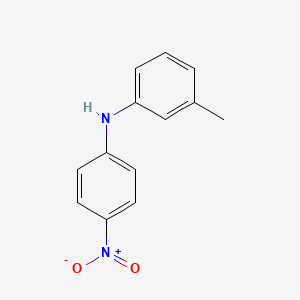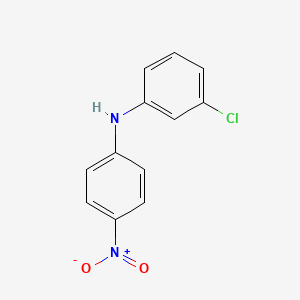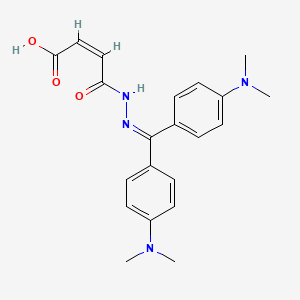
Bromhidrato de N-(3,4,5-trimetoxibencil)cicloheptanamina
Descripción general
Descripción
N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide is a chemical compound with the CAS Number: 1609401-17-3 . Its molecular weight is 374.32 .
Molecular Structure Analysis
The molecular formula of N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide is C17H27NO3.BrH . The InChI code is 1S/C17H27NO3.BrH/c1-19-15-10-13(11-16(20-2)17(15)21-3)12-18-14-8-6-4-5-7-9-14;/h10-11,14,18H,4-9,12H2,1-3H3;1H .Physical And Chemical Properties Analysis
The molecular weight of N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide is 293.4 g/mol . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has six rotatable bonds . The exact mass and monoisotopic mass of the compound are 293.19909372 g/mol . The topological polar surface area is 39.7 Ų . The compound has 21 heavy atoms .Mecanismo De Acción
N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide acts primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. It has been found to have a higher affinity for these receptors than other psychoactive substances such as LSD and psilocybin. Activation of these receptors leads to a cascade of events that ultimately result in the psychedelic effects associated with N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide.
Biochemical and Physiological Effects:
N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide has been shown to induce a range of biochemical and physiological effects in the body. It has been found to increase the release of serotonin and dopamine, two neurotransmitters that play a key role in mood regulation. It also affects the activity of other neurotransmitter systems, including glutamate and GABA. The exact mechanisms underlying these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects are well-characterized. It has a high affinity for specific serotonin receptors, making it useful for studying the role of these receptors in various physiological and pathological conditions. However, N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide also has some limitations. It is a Schedule I controlled substance in many countries, which makes it difficult to obtain for research purposes. It also has potential side effects, including hallucinations and anxiety.
Direcciones Futuras
There are several future directions for research on N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide. One potential avenue is to investigate its potential therapeutic applications. Its ability to activate specific serotonin receptors could make it useful for treating conditions such as depression and anxiety. Another area of research could be to study the effects of N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide on brain function and connectivity. This could help to shed light on the neural mechanisms underlying psychedelic experiences. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide, as well as its potential side effects and risks.
Aplicaciones Científicas De Investigación
Le pido disculpas, pero parece que hay información limitada disponible sobre las aplicaciones de investigación científica específicas del bromhidrato de N-(3,4,5-trimetoxibencil)cicloheptanamina. Los resultados de la búsqueda conducen principalmente a páginas de productos y proveedores de productos químicos sin descripciones detalladas de sus usos en la investigación .
Propiedades
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]cycloheptanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.BrH/c1-19-15-10-13(11-16(20-2)17(15)21-3)12-18-14-8-6-4-5-7-9-14;/h10-11,14,18H,4-9,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWRTOLCGDNQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2CCCCCC2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609401-17-3 | |
| Record name | Cycloheptanamine, N-[(3,4,5-trimethoxyphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-fluorospiro[1H-indole-3,4'-oxane]-2-one](/img/structure/B1652735.png)
![3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide](/img/structure/B1652738.png)

![2,6-Bis(oxiran-2-ylmethyl)-1,5-diphenyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione](/img/structure/B1652740.png)
![1-(2-Methyl-3-{3-[(methylamino)methyl]piperidine-1-carbonyl}phenyl)imidazolidin-2-one hydrochloride](/img/structure/B1652743.png)
![1-{2-[(4-Methoxyphenyl)amino]benzoyl}pyrrolidin-3-amine](/img/structure/B1652746.png)
![N-[1-(2-methoxyphenyl)ethyl]-1-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B1652747.png)
